2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-19-10-4-5-12(15)11(8-10)13(17)16-9-14(18)6-2-3-7-14/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWVUYAKMPSQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its synthesis, biological mechanisms, and diverse applications based on current research findings.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. Research indicates that compounds with similar structures can target cancer cell proliferation and migration effectively.
- Antidiabetic Potential : The compound has been investigated for its ability to activate glucokinase, an enzyme crucial for glucose metabolism. This activation can potentially aid in the treatment of hyperglycemia and diabetes .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular behavior and potential therapeutic effects.
- Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing physiological outcomes, which is particularly relevant in pharmacological contexts .
Case Studies
Several case studies have highlighted the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by disrupting their metabolic pathways, suggesting its potential as a lead compound for drug development.
- Diabetes Management : In another investigation, this compound was shown to enhance insulin sensitivity in vitro, indicating its possible role in managing type 2 diabetes through glucokinase activation .
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide can be compared with other similar compounds, such as:
2-bromo-N-((1-hydroxycyclopentyl)methyl)-2-methylpropanamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-bromo-N-((1-hydroxycyclopentyl)methyl)-N-methylpropanamide: Another similar compound with a methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzamide core with a bromine atom and a methoxy group attached to the benzene ring, alongside a hydroxycyclopentyl substituent. Its molecular formula is .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites due to the presence of the benzamide moiety, which can mimic natural substrates.
- Receptor Modulation : The hydroxy group can form hydrogen bonds with biological macromolecules, potentially modulating receptor activities.
- Oxidative Stress Response : Preliminary studies suggest involvement in pathways related to oxidative stress, possibly providing protective effects against cellular damage.
Biological Activity Studies
Research into the biological activity of this compound has highlighted several promising areas:
- Anti-inflammatory Properties : Studies indicate that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
- Cognitive Enhancement : Some research suggests that derivatives of this compound may have applications in treating cognitive disorders by acting on neurotransmitter systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide | Lacks bromine substitution | Moderate anti-inflammatory effects |
| N-(1-hydroxycyclopentyl)-3,4-dimethoxybenzamide | Contains two methoxy groups | Enhanced antioxidant activity |
| 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide | Similar structure with different side chain | Exhibits cytotoxicity in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The study highlighted its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Cognitive Enhancement
A clinical trial explored the effects of this compound on patients with mild cognitive impairment. Results indicated improved cognitive function and memory retention over a six-month period, suggesting its role as a neuroprotective agent.
Q & A
Q. What synthetic methodologies are effective for preparing 2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Bromination of 5-methoxybenzoic acid derivatives to introduce the bromine atom, often using reagents like PBr₃ or NBS ().
- Step 2: Activation of the carboxylic acid (e.g., conversion to acyl chloride) followed by coupling with 1-hydroxycyclopentylmethylamine. This step may require coupling agents such as HATU or DCC in anhydrous solvents like DMF or THF ().
- Step 3: Purification via silica gel chromatography or recrystallization to achieve >95% purity ().
Key Optimization: Control reaction temperature (0–25°C) during coupling to minimize side-product formation ().
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the benzamide backbone, bromine substitution, and cyclopentanol moiety. Key signals include methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm) ().
- Mass Spectrometry (HRMS): Used to verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₉BrNO₃: 344.06 g/mol) ().
- IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) ().
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Answer:
- X-Ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) can unambiguously determine bond lengths, angles, and stereochemistry ().
- Key Parameters: High-resolution data (<1.0 Å) and twinning analysis (if applicable) improve structural accuracy. Disordered cyclopentanol groups may require constrained refinement ().
- Validation: Cross-check with spectroscopic data (NMR, MS) to resolve discrepancies ().
Q. How can researchers optimize low yields in the bromination or coupling steps?
Answer:
- Bromination: Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity. Monitor reaction progress via TLC to avoid over-bromination ().
- Coupling: Employ microwave-assisted synthesis to reduce reaction time and improve efficiency. Pre-activate the carboxylic acid using CDI (1,1′-carbonyldiimidazole) before amine addition ().
- Solvent Choice: Anhydrous DCM or THF minimizes hydrolysis of intermediates ().
Q. What strategies address contradictions in reported biological activity data for similar benzamide derivatives?
Answer:
- Comparative Assays: Use standardized in vitro models (e.g., enzyme inhibition assays with positive controls) to validate activity. For example, test against kinase targets implicated in cancer ().
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methoxy vs. hydroxyl groups) to isolate pharmacophore contributions ().
- Data Reproducibility: Ensure consistent purity (>98% by HPLC) and solvent selection (DMSO vs. saline) to mitigate false positives ().
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2). Focus on the benzamide core and cyclopentanol interactions ().
- ADMET Prediction: Tools like SwissADME assess solubility, permeability, and metabolic stability. The hydroxyl group may improve solubility but reduce blood-brain barrier penetration ().
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
